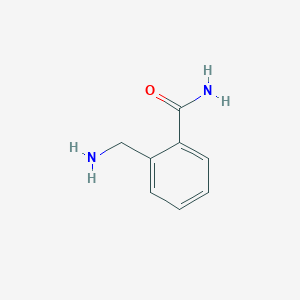

2-(Aminomethyl)benzamide

Descripción general

Descripción

2-(Aminomethyl)benzamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and organic molecules. It is characterized by the presence of an amino group attached to a benzamide moiety. This structure is a key building block in the development of compounds with potential biological activities, such as histone deacetylase inhibitors, which have implications in cancer treatment and other diseases .

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)benzamide can be achieved through various methods. A practical approach involves the direct oxidative coupling of secondary benzylic alcohols with amines using hydrogen peroxide as an oxidant, which avoids the need for metal catalysts and employs a continuous-flow technique for improved efficiency and safety . Another method reported is the palladium-catalyzed C-C and C-N coupling of halo-naphthylamines with isocyanides, which can also lead to N-substituted amino-1-naphthylamides under certain conditions . Additionally, a green synthesis route has been developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated using X-ray crystallography. For instance, the crystallographic X-ray structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide provides insights into the molecular conformation and potential reactivity of such compounds . This structural information is crucial for understanding the chemical behavior and designing new molecules with desired properties.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, N-(2,2-dichlorovinyl)amides can react with primary or secondary alkylamines to yield compounds with potential as intermediates for heterocyclic series . The reactivity of these compounds can be further manipulated through selective monodechlorination by electrochemical reduction, demonstrating the versatility of benzamide derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)benzamide derivatives are influenced by their functional groups and molecular structure. These properties dictate their solubility, stability, and reactivity, which are critical factors in their application in chemical synthesis and pharmaceutical development. The continuous-flow synthesis approach enhances the functional group tolerance of these compounds, indicating a broad scope of chemical properties that can be accommodated in the synthesis process . The mild reaction conditions reported in the palladium-catalyzed synthesis also suggest that the physical properties of these compounds allow for their manipulation under relatively benign conditions .

Aplicaciones Científicas De Investigación

1. Synthesis of Benzamides

- Application Summary: Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Method of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

2. Antioxidant and Antibacterial Activities

- Application Summary: Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been found to exhibit antioxidant and antibacterial activities .

- Method of Application: A series of novel benzamide compounds were synthesized, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

3. Antimicrobial Activity

- Application Summary: Novel 2-aminobenzamide derivatives synthesized from isatoic anhydride have been found to exhibit antimicrobial activity .

- Method of Application: The synthesis of some novel 2-aminobenzamide derivatives was reported by two different methods in good to excellent yields starting from ISA .

- Results: The antimicrobial activity of these compounds was determined .

4. Anti-tubercular Agents

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method of Application: The compounds were synthesized and their anti-tubercular activity was evaluated .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

5. Anti-inflammatory Agents

- Application Summary: Benzamides have been widely used in medical, industrial, biological and potential drug industries for various applications including as anti-inflammatory agents .

- Method of Application: The specific methods of application vary depending on the specific type of benzamide and the context in which it is being used .

- Results: The results also vary, but in general, benzamides have been found to be effective in treating inflammation .

6. Anti-cancer Agents

- Application Summary: Benzamides are used in the treatment of cancer .

- Method of Application: The specific methods of application vary depending on the specific type of benzamide and the context in which it is being used .

- Results: The results also vary, but in general, benzamides have been found to be effective in treating various types of cancer .

7. Anti-platelet Agents

- Application Summary: Amide derivatives, including benzamides, have been found to show anti-platelet activity .

- Method of Application: The specific methods of application vary depending on the specific type of benzamide and the context in which it is being used .

- Results: The results also vary, but in general, amide derivatives have been found to be effective as anti-platelet agents .

8. Drug Discovery

- Application Summary: Recently, amide compounds including benzamides have been used in drug discovery .

- Method of Application: The specific methods of application vary depending on the specific type of benzamide and the context in which it is being used .

- Results: The results also vary, but in general, amide compounds have been found to be effective in drug discovery .

9. Industrial Applications

- Application Summary: Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Method of Application: The specific methods of application vary depending on the specific type of benzamide and the context in which it is being used .

- Results: The results also vary, but in general, amide compounds have been found to be effective in various industrial applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOQYVHEWHJIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623940 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)benzamide | |

CAS RN |

63056-17-7 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

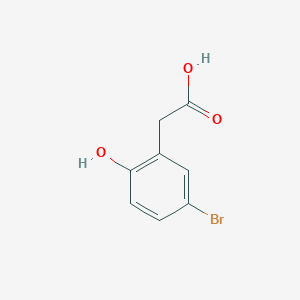

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)